molecular formula C4H7ClN4OS B2994350 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride CAS No. 2137786-24-2

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride

Cat. No. B2994350
CAS RN: 2137786-24-2
M. Wt: 194.64
InChI Key: KSGQMMCSOPMJEO-UHFFFAOYSA-N
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Description

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.63 g/mol. This compound has been extensively studied due to its unique properties, including its ability to act as a reducing agent and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis of Novel Derivatives

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one serves as a precursor in the synthesis of various novel compounds. For example, it is converted into 4-amino-6-methy-3-(methylthio)-1,2,4-triazin-5(4H)-one by methylation, which is then used to synthesize novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepine derivatives. This demonstrates its utility in the creation of new chemical entities with potential for varied applications (Vahedi et al., 2010).

Biological Activities

The chemical has been utilized to generate derivatives showing significant biological activities. For instance, synthesis involving phenacyl halides under different conditions yields derivatives demonstrating antibacterial and antifungal activities (El‐Brollosy, 2000). Additionally, some compounds synthesized from it have been identified as potential antimicrobial agents, showing efficacy against a variety of microorganisms (Ashok & Holla, 2007).

Anticancer Potential

Research has also explored the anticancer activity of derivatives of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. Certain S-glycosyl and S-alkyl derivatives synthesized using different halo compounds have shown significant anticancer activities in vitro, providing a promising avenue for the development of new anticancer agents (Saad & Moustafa, 2011).

Microwave-Assisted Synthesis

The compound's derivatives have been synthesized under microwave irradiation, leading to the efficient and rapid creation of new fused heterobicyclic nitrogen systems with expected pharmacological activity. This method highlights the potential for fast-tracking the development of compounds with medicinal properties (Saad et al., 2011).

properties

IUPAC Name

4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS.ClH/c1-2-3(9)8(5)4(10)7-6-2;/h5H2,1H3,(H,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGQMMCSOPMJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride

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